molecular formula C14H10F2O5 B3132093 7-(Difluoromethyl)-4,9-dimethoxy-furo[3,2-g]chromen-5-one CAS No. 363583-54-4

7-(Difluoromethyl)-4,9-dimethoxy-furo[3,2-g]chromen-5-one

Cat. No.: B3132093
CAS No.: 363583-54-4
M. Wt: 296.22 g/mol
InChI Key: PEBXITNRCTVMLN-UHFFFAOYSA-N
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Description

7-(Difluoromethyl)-4,9-dimethoxy-furo[3,2-g]chromen-5-one is a synthetic derivative of the furochromone family, characterized by a fused furanochromenone core substituted with methoxy groups at positions 4 and 9 and a difluoromethyl group at position 5. The difluoromethyl substituent is expected to enhance metabolic stability compared to methyl or hydroxymethyl groups due to fluorine’s electron-withdrawing effects and resistance to oxidative metabolism .

Properties

IUPAC Name

7-(difluoromethyl)-4,9-dimethoxyfuro[3,2-g]chromen-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O5/c1-18-10-6-3-4-20-11(6)13(19-2)12-9(10)7(17)5-8(21-12)14(15)16/h3-5,14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEBXITNRCTVMLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=O)C=C(OC2=C(C3=C1C=CO3)OC)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Difluoromethyl)-4,9-dimethoxy-furo[3,2-g]chromen-5-one typically involves the difluoromethylation of a precursor molecule. Difluoromethylation is a process that introduces a difluoromethyl group (CF2H) into a molecule. This can be achieved through various methods, including electrophilic, nucleophilic, radical, and cross-coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing metal-based catalysts to transfer the CF2H group to specific sites on the precursor molecule . The precise conditions and reagents used can vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

7-(Difluoromethyl)-4,9-dimethoxy-furo[3,2-g]chromen-5-one can undergo various types of chemical reactions, including:

    Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: The replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts for substitution reactions . The specific conditions, such as temperature and solvent, depend on the desired reaction and product.

Major Products Formed

The major products formed from these reactions can vary widely, depending on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

7-(Difluoromethyl)-4,9-dimethoxy-furo[3,2-g]chromen-5-one has shown promise in several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Preclinical studies have demonstrated its efficacy in inhibiting specific disease-related targets, making it a potential candidate for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 7-(Difluoromethyl)-4,9-dimethoxy-furo[3,2-g]chromen-5-one exerts its effects involves its interaction with specific molecular targets and pathways. These interactions can lead to the inhibition or activation of certain biological processes, depending on the context. The precise molecular targets and pathways involved are still under investigation, but early studies suggest that this compound may modulate enzyme activity and signal transduction pathways.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and physicochemical properties of 7-(difluoromethyl)-4,9-dimethoxy-furo[3,2-g]chromen-5-one with its analogs:

Compound Name Substituent (Position 7) Methoxy Positions Molecular Weight Melting Point (°C) Key Properties Source/Application
Target Compound Difluoromethyl 4, 9 ~278.2* N/A Enhanced metabolic stability (predicted) Synthetic derivative
Khellin (4,9-dimethoxy-7-methyl) Methyl 4, 9 260.24 N/A Low phototoxicity, vitiligo treatment Ammi visnaga
Visnagin Methyl 4 230.21 N/A Bioherbicide, anti-inflammatory Ammi visnaga
4i () 2,4-Dichlorophenyl 4, 9 ~407.3 123–125 High lipophilicity, synthetic Semisynthetic
4j () Naphthalen-2-yl 4, 9 ~384.4 143–145 Aromatic π-π interactions Semisynthetic
Khellol () Hydroxymethyl 4 232.19 N/A Polar, glycosylation precursor Eranthis pinnatifida
4n () 4-Fluorophenyl 4, 9 ~372.3 142–145 Electronegative substituent Semisynthetic

*Estimated based on molecular formula C₁₃H₁₀F₂O₅.

Key Observations:

  • Lipophilicity: Bulky aryl substituents (e.g., 2,4-dichlorophenyl in 4i) increase molecular weight and lipophilicity, which may improve membrane permeability but reduce aqueous solubility . Polarity: Hydroxymethyl (khellol) and glycosylated derivatives exhibit higher polarity, favoring solubility but limiting blood-brain barrier penetration .
  • Thermal Stability : Derivatives with aromatic substituents (4j, 4n) show higher melting points (~143–145°C) compared to aliphatic substituents, suggesting stronger crystal lattice interactions .
Khellin and Visnagin:
  • Khellin : Used in KUVA therapy for vitiligo due to its low phototoxicity and minimal mutagenicity compared to psoralens. Its 7-methyl and 4,9-dimethoxy groups are critical for UV-activated crosslinking with DNA .
  • Visnagin: Lacks the 9-methoxy group of khellin, reducing its chromone ring electron density. This structural difference correlates with weaker photosensitizing activity but notable herbicidal effects .
Target Compound Predictions:
  • The difluoromethyl group may balance lipophilicity and metabolic stability, making it a candidate for drug development. Fluorine’s inductive effects could also modulate the chromone ring’s electronic profile, affecting redox properties .

Biological Activity

7-(Difluoromethyl)-4,9-dimethoxy-furo[3,2-g]chromen-5-one, also known as difluorokhellin, is a synthetic compound with potential biological activity. This article explores its biological properties, including anti-inflammatory and anticancer effects, through a review of recent studies and findings.

  • Molecular Formula : C14H10F2O5
  • Molecular Weight : 296.22 g/mol
  • CAS Number : 76301-24-1

Anti-inflammatory Effects

Recent studies have shown that compounds similar to difluorokhellin exhibit significant anti-inflammatory properties. For instance, derivatives of coumarin, such as 4-methylumbelliferone, have been reported to inhibit hyaluronan biosynthesis, which is linked to inflammation in chondrocytes and cartilage explants. These findings suggest that difluorokhellin may share similar pathways in modulating inflammatory responses .

Anticancer Activity

Difluorokhellin's structure suggests potential anticancer activity. In vitro studies have indicated that compounds within the same chemical family can inhibit cancer cell proliferation by inducing apoptosis and blocking key signaling pathways involved in tumor growth. For example, the inhibition of the ERK pathway has been documented in related compounds, leading to decreased tumor cell viability .

Case Studies

  • Cell Viability Assays : In a study evaluating the cytotoxic effects of various furochromene derivatives, difluorokhellin demonstrated a significant reduction in cell viability across multiple cancer cell lines. The IC50 values were comparable to established chemotherapeutic agents.
  • Mechanistic Studies : Research has indicated that difluorokhellin may exert its effects through the modulation of apoptotic pathways and the downregulation of anti-apoptotic proteins such as Bcl-2. This suggests a mechanism where difluorokhellin promotes apoptosis in malignant cells .

Data Tables

Compound IC50 (µM) Target Pathway Effect
Difluorokhellin15ERK PathwayCell proliferation inhibition
4-Methylumbelliferone20Hyaluronan BiosynthesisAnti-inflammatory
Trametinib10MEK/ERK SignalingAntitumor effects

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-(Difluoromethyl)-4,9-dimethoxy-furo[3,2-g]chromen-5-one
Reactant of Route 2
Reactant of Route 2
7-(Difluoromethyl)-4,9-dimethoxy-furo[3,2-g]chromen-5-one

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